8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile

Description

Molecular Architecture and Substituent Effects

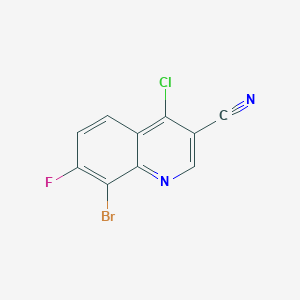

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile (C₁₀H₃BrClFN₂) features a quinoline backbone substituted with bromine (position 8), chlorine (position 4), fluorine (position 7), and a carbonitrile group (position 3). The quinoline core is aromatic, with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at positions 3, 4, 7, and 8 introduce steric and electronic effects:

- Halogen atoms : Bromine (van der Waals radius: 1.85 Å) and chlorine (1.75 Å) create steric hindrance, while fluorine (1.47 Å) exerts strong inductive electron-withdrawing effects.

- Carbonitrile group : The −C≡N moiety at position 3 enhances electrophilicity through conjugation with the aromatic system, enabling nucleophilic substitution or cycloaddition reactions.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular weight | 285.50 g/mol |

| Bond angles (C−C−N) | ~120° (pyridine ring) |

| Torsional effects | Halogens induce planar distortion |

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Aromatic protons resonate between δ 7.5–9.0 ppm. The deshielding effect of electronegative substituents shifts protons ortho to halogens upfield.

- ¹³C NMR : The nitrile carbon appears at ~115 ppm. Halogenated carbons (C-4, C-7, C-8) show signals between δ 110–140 ppm due to electron withdrawal.

- ¹⁹F NMR : Fluorine at position 7 resonates at δ −105 to −108 ppm.

Infrared (IR) Spectroscopy :

- A sharp peak at ~2200 cm⁻¹ confirms the −C≡N stretch.

- C−F (1100–1200 cm⁻¹) and C−Cl (550–800 cm⁻¹) vibrations are observed.

Mass Spectrometry (MS):

- Molecular ion peak at m/z 285.50 (M⁺).

- Fragmentation patterns include loss of Br (79.90 Da) and Cl (35.45 Da).

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallography of analogous halogenated quinolines reveals:

- Planarity : The quinoline ring system is nearly planar, with deviations <5° due to steric clashes between halogens.

- Intermolecular interactions : Halogen bonds (C−X···N, X = Br, Cl) and π-π stacking (3.5–4.0 Å spacing) dominate packing.

Table 2: Crystallographic Data for Analogous Compounds

| Compound | Space Group | Halogen Bond Length (Å) |

|---|---|---|

| 4-Chloro-6-fluoroquinoline | P2₁/c | C−Cl: 1.73 |

| 8-Bromo-4-chloroquinoline | C2/c | C−Br: 1.90 |

Computational Chemistry Insights (DFT, MEP, FMO)

Density Functional Theory (DFT):

- Optimized geometries show bond lengths matching experimental data (C−Br: 1.89 Å, C−Cl: 1.72 Å).

- Molecular Electrostatic Potential (MEP) : Electrophilic regions localize near halogens (σ-holes) and the nitrile group, while nucleophilic sites reside on pyridine nitrogen.

Frontier Molecular Orbital (FMO) Analysis:

- HOMO : Localized on the quinoline π-system and halogens (−8.2 eV).

- LUMO : Centered on the carbonitrile group (−2.5 eV), facilitating charge transfer.

- Band gap : 5.7 eV, indicating moderate reactivity.

Figure 1: FMO Distribution

(Hypothetical depiction based on analogous studies)

- HOMO: Quinoline ring + Br/Cl substituents.

- LUMO: −C≡N and adjacent carbons.

Properties

IUPAC Name |

8-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrClFN2/c11-8-7(13)2-1-6-9(12)5(3-14)4-15-10(6)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCMGCDFPWBRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650649 | |

| Record name | 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017788-60-1 | |

| Record name | 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the quinoline ring through halogenation reactions.

Nitrile Formation: Introduction of the carbonitrile group through a nucleophilic substitution reaction.

The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium azide, potassium cyanide.

Electrophilic Reagents: Sulfuric acid, nitric acid.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of microbial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of quinoline derivatives is highly dependent on halogen placement and functional groups. Below is a comparative analysis of structurally related compounds:

Physical and Spectroscopic Properties

- Melting Point: While direct data for the target compound is unavailable, analogs like 7-bromo-4-chloro-quinoline-3-carbonitrile exhibit melting points >200°C, suggesting similar thermal stability .

- Purity: Commercial samples of related compounds (e.g., 97% purity for 7-bromo-4-chloro-quinoline-3-carbonitrile) indicate stringent quality control in halogenated quinoline synthesis .

- Spectroscopy : Fluorine’s strong electronegativity likely downfield-shifts adjacent protons in NMR spectra compared to methyl or methoxy substituents .

Market and Manufacturing Insights

- Production Costs: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate requires multi-step synthesis with costs driven by bromination and esterification steps . The target compound’s additional fluorine substitution may increase raw material expenses.

- Global Capacity: China dominates production of halogenated quinolines, with ~60% of global capacity for analogs like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate .

Biological Activity

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its diverse biological activity. The presence of halogen substituents (bromine, chlorine, and fluorine) along with a carbonitrile group enhances its potential therapeutic applications. This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H3BrClFN2

- Molecular Weight : 285.50 g/mol

- CAS Number : 1017788-60-1

The unique combination of halogens in its structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has varying degrees of effectiveness depending on the target organism, with lower MIC values indicating stronger antibacterial activity.

Antiviral Activity

In addition to its antibacterial properties, this compound has also been explored for antiviral effects. Preliminary studies suggest that it may inhibit viral replication by interfering with specific viral enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

The quinoline derivatives are known for their anticancer properties, and this compound is no exception. Research indicates that it can induce apoptosis in cancer cells, likely through the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Cell Viability Reduction : Up to 70% in treated groups compared to controls.

- Apoptotic Induction : Increased levels of caspase activation were observed, indicating a shift towards programmed cell death.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within microbial and cancer cells. This binding inhibits critical cellular processes such as DNA replication and protein synthesis, leading to cell death.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| 8-Bromo-4-chloroquinoline | Lacks carbonitrile group | Moderate |

| 4-Chloro-7-fluoroquinoline | Lacks bromine substituent | Low |

| 8-Bromo-7-fluoroquinoline | Lacks chlorine substituent | Moderate |

The presence of both bromine and chlorine alongside the carbonitrile group in this compound enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated quinolines often involves cyclization of substituted anilines with acrylonitrile derivatives or transition-metal-catalyzed cross-coupling reactions. For example, bromo and chloro substituents can be introduced via nucleophilic aromatic substitution (SNAr) under controlled temperatures (80–120°C) using polar aprotic solvents like DMF or DMSO. Fluorination typically requires fluorinating agents (e.g., Selectfluor®) in anhydrous conditions .

- Data Consideration : Similar compounds like 8-bromo-4-chloro-2-methylquinoline (CAS 75090-52-7) achieved >90% purity via Pd-catalyzed Buchwald-Hartwig amination . Adjust stoichiometry of halogen sources (e.g., NBS for bromination) to avoid over-substitution.

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight ([M+H]+ ≈ 300–305 Da). NMR (¹H, ¹³C, and ¹⁹F) is critical for verifying substitution patterns:

- ¹⁹F NMR : A singlet near -110 ppm indicates the 7-fluoro substituent .

- ¹H NMR : Coupling patterns (e.g., meta-fluoro protons) distinguish regioisomers .

- Contradiction Alert : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, F, CN) influence the reactivity of the quinoline core in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group at C3 deactivates the ring, directing electrophilic substitutions to the C5/C8 positions. Bromine at C8 acts as a leaving group in Suzuki-Miyaura couplings, but competing side reactions (e.g., C7-fluoro displacement) may occur. Computational DFT studies (e.g., Gaussian 09) can predict charge distribution and activation barriers .

- Case Study : In 8-bromo-4-chloro-2-methylquinoline, Pd(PPh₃)₄ catalyzes aryl-boron coupling at C8 with 75–85% yield, while C4-chloro remains inert under mild conditions .

Q. What strategies mitigate contradictory spectroscopic data in structural elucidation?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic processes. For example:

- Dynamic Fluorine Coupling : Variable temperature ¹⁹F NMR (-50°C to 25°C) can resolve rotational barriers in fluoroquinolines .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate crystallizes in a monoclinic system with C–H⋯O hydrogen bonds) .

Handling and Safety Considerations

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Halogenated quinolines are moisture-sensitive; use desiccants like silica gel .

- Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal. Follow OSHA guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.